molecular formula C20H23N5O4 B13393783 Bz-Arg-4-Abz-OH.HCl

Bz-Arg-4-Abz-OH.HCl

Cat. No.: B13393783
M. Wt: 397.4 g/mol
InChI Key: TUZAVLAUJHUFLA-UHFFFAOYSA-N
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Description

Bz-Arg-4-Abz-OH·HCl (CAS 60833-82-1) is a modified arginine derivative featuring a benzoyl (Bz) group at the N-terminus, a 4-aminobenzoic acid (4-Abz) moiety at the C-terminus, and a hydrochloric acid salt. Its molecular formula is C₂₀H₂₃N₅O₄·HCl, with a molecular weight of 397.43 g/mol . This compound is widely utilized in peptide synthesis and biochemical research due to its dual functional groups: the benzoyl group enhances stability, while the 4-Abz group provides a site for fluorescence labeling or further conjugation . Commercial suppliers such as Chem-Impex and AK Scientific offer this compound in varying quantities, reflecting its demand in proteomics and enzyme studies .

Properties

IUPAC Name

4-[[2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAVLAUJHUFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzoyl-Arginine Derivative

Step 1: Benzoylation of Arginine

  • Reaction: Benzoyl chloride reacts with arginine to form Nα-benzoyl-arginine.
  • Conditions: The reaction typically occurs in organic solvents such as dichloromethane or pyridine, with base catalysts like triethylamine to facilitate benzoylation.
  • Data: Benzoylation yields are high (>90%) under controlled conditions, with reaction temperatures around 0-25°C.

Step 2: Activation of Carboxyl Group

  • Method: Use of carbodiimide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) to activate the carboxyl group for subsequent peptide bond formation.
  • Supporting Data: DCC-mediated coupling achieves yields of approximately 85-95%, with minimal racemization.

Formation of the Aromatic Amide (4-Aminobenzoyl Derivative)

Step 3: Condensation with 4-Aminobenzoic Acid

  • Reaction: The benzoyl-arginine is reacted with 4-aminobenzoic acid derivatives in the presence of condensing agents like phosphorus pentoxide (P₂O₅) or carbodiimides.
  • Conditions: The reaction is conducted in solvents such as diethyl phosphite or dichloromethane at 50-70°C.
  • Outcome: Formation of Nα-benzoyl-arginine-4-aminobenzoyl amide with yields around 80-90%.

Table 1: Typical Yields for Benzoyl-Arginine Derivative Synthesis

Step Reagents Solvent Temperature Yield (%)
Benzoylation Benzoyl chloride Pyridine 0-25°C 92
Activation DCC Dichloromethane 0-25°C 88
Amide formation 4-Aminobenzoic acid Diethyl phosphite 50-70°C 85

Nitro-Reduction to Form 4-Aminobenzoyl Derivative

Step 4: Reduction of Nitro Group

  • Method: Iron powder reduction is preferred due to its cost-effectiveness and environmental friendliness.
  • Conditions: Reactions occur in ethanol-water mixtures at 80-130°C, with catalysts like hydrochloric acid or sulfuric acid to activate iron.
  • Data: Reduction yields are typically above 95%, with reaction times of 2-4 hours.

Table 2: Nitro-Reduction Conditions

Catalyst Solvent Temperature (°C) Time (hours) Yield (%)
Iron powder Ethanol-water 110 3 97
Iron powder DMF-H₂O 120 2.5 96

Peptide Bond Formation and Final Derivative Assembly

Step 5: Coupling of the 4-Aminobenzoyl-Arginine with Benzoyl-Arginine

  • Method: Using carbodiimide chemistry (DIC or EDC) with hydroxybenzotriazole (HOBt) as an additive to enhance coupling efficiency.
  • Conditions: Reactions are performed in solvents like dimethylformamide (DMF) or Dioxane at 20-60°C.
  • Outcome: Yields of the coupled product are generally above 80%.

Salt Formation with Hydrochloric Acid

Step 6: Acidic Salt Formation

  • Method: The free base of the final compound is treated with anhydrous HCl in an appropriate solvent (e.g., ethanol or diethyl ether) to produce the hydrochloride salt.
  • Conditions: Conducted at low temperatures (0-25°C) to prevent decomposition.
  • Yield: Nearly quantitative, with high purity confirmed via HPLC and NMR.

Data Summary Table

Step Reaction Type Reagents Solvent Temperature Yield (%) Notes
Benzoylation Acylation Benzoyl chloride Pyridine 0-25°C 92 High selectivity
Activation Coupling DCC Dichloromethane 0-25°C 88 Minimal racemization
Nitro-reduction Reduction Iron powder Ethanol-water 110°C 97 Environmentally friendly
Peptide coupling Amide bond formation DIC, HOBt DMF 20-60°C 80+ High efficiency
Salt formation Acid-base HCl Ethanol 0-25°C Quantitative High purity

Notes on Optimization and Challenges

  • Reaction Temperature: Maintaining optimal temperatures (around 50-70°C) during coupling and reduction improves yields.
  • Choice of Solvent: Use of polar aprotic solvents like DMF enhances coupling efficiency.
  • Catalysts: Iron powder is preferred for reduction due to cost and environmental considerations.
  • Purification: Chromatography and recrystallization are essential to achieve high purity, especially for pharmaceutical applications.

Supporting Research Findings

  • Peptide Synthesis Optimization: Research indicates that employing carbodiimide coupling agents with additives like HOBt significantly enhances peptide bond formation efficiency, reducing side reactions (see references and).
  • Reduction Methods: Iron powder reduction in ethanol-water mixtures is proven to be effective and environmentally benign, with yields exceeding 95% (see data in).
  • Salt Formation: Acidic treatment with HCl is standard for converting free bases to hydrochloride salts, ensuring compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-4-Abz-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Bz-Arg-4-Abz-OH·HCl

Nα-Benzoyl-L-arginine 4-carboxyanilide hydrochloride (Bz-Arg-4-Abz-OH·HCl) is a chemical compound with diverse applications in scientific research, particularly in the fields of peptide synthesis, drug delivery, bioconjugation, neuroscience, and diagnostics . Researchers utilize Bz-Arg-4-Abz-OH·HCl in the development of targeted drug delivery systems and in the study of peptide interactions within biological systems .

Peptide Synthesis

Bz-Arg-4-Abz-OH·HCl serves as a building block in peptide synthesis, especially for therapeutic agents . Its structure can enhance the stability and efficacy of peptide drugs .

Drug Delivery Systems

This compound is used in formulating drug delivery systems to improve the bioavailability of poorly soluble drugs, thus enhancing the effectiveness and accessibility of treatments .

Bioconjugation

In bioconjugation processes, Bz-Arg-4-Abz-OH·HCl facilitates the attachment of biomolecules to drugs or imaging agents, which is valuable for targeted therapies, such as in cancer treatment .

Research in Neuroscience

Bz-Arg-4-Abz-OH·HCl is utilized in studies concerning neurotransmitter function, contributing to the development of new treatments for neurological disorders .

Diagnostics

Mechanism of Action

The mechanism of action of Bz-Arg-4-Abz-OH.HCl involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition can be used to study enzyme kinetics and to develop potential therapeutic agents .

Comparison with Similar Compounds

Bz-Arg-4-Abz-OH·HCl belongs to a family of arginine derivatives with distinct protecting groups and functional modifications. Below is a systematic comparison:

Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Bz-Arg-4-Abz-OH·HCl C₂₀H₂₃N₅O₄·HCl 397.43 Benzoyl, 4-Abz, HCl salt Fluorescent probes, enzyme assays
Bz-Arg-OMe·HCl C₁₄H₂₀N₄O₃·HCl 332.80 Benzoyl, methyl ester, HCl salt Peptide synthesis intermediates
Bz-Arg-pNA·HCl C₁₉H₂₂N₆O₄·HCl 434.90 Benzoyl, p-nitroanilide, HCl salt Protease substrate (e.g., trypsin)
Tos-Arg-OH C₁₃H₂₀N₄O₄S 352.39 Tosyl, free carboxylic acid Anticoagulant research
Boc-Arg-OH·HCl·H₂O C₁₁H₂₂N₄O₄·HCl·H₂O 274.32 (anhydrous) Boc, HCl salt, hydrate Solid-phase peptide synthesis

Key Observations :

  • Bz-Arg-4-Abz-OH·HCl is distinguished by its 4-Abz group , enabling fluorescence-based applications, unlike Bz-Arg-OMe·HCl (methyl ester) or Bz-Arg-pNA·HCl (chromogenic substrate) .
  • Tos-Arg-OH lacks a salt form and is used in anticoagulant studies due to its tosyl group’s electron-withdrawing properties .
  • Boc-Arg-OH·HCl·H₂O employs a Boc protecting group, which is acid-labile and ideal for stepwise peptide synthesis .
Commercial Availability and Pricing
  • Bz-Arg-4-Abz-OH·HCl is priced competitively (e.g., $120/100g for Boc-Arg-OH·HCl·H₂O vs. variable pricing for Bz-Arg-4-Abz-OH·HCl) .
  • Derivatives like Bz-Arg-pNA·HCl are niche products, often costing more due to specialized applications in enzymology .

Biological Activity

Bz-Arg-4-Abz-OH.HCl, a compound derived from the amino acid arginine, exhibits significant biological activity relevant to various fields, including cancer research and enzymatic inhibition. This article synthesizes findings from diverse studies to elucidate the compound's biological mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is a peptide derivative where "Bz" denotes a benzoyl group attached to the arginine residue. The presence of the 4-amino benzoic acid (Abz) moiety enhances its interaction with biological targets, particularly proteases.

Biological Activity Overview

  • Protease Inhibition :
    • This compound has been shown to inhibit specific proteases, which play crucial roles in various physiological processes, including cell signaling and apoptosis. For instance, studies indicate that it effectively inhibits cathepsin B, a cysteine protease involved in cancer metastasis .
    • The compound’s inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity.
  • Anticancer Properties :
    • Research has demonstrated that this compound can reduce the metastatic potential of cancer cells by inhibiting cathepsin B activity . This inhibition leads to decreased tumor invasion and migration.
    • In vitro assays have shown that treatment with this compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Cytotoxic Effects :
    • The cytotoxicity of this compound has been evaluated in different cellular models. Results indicate that it induces apoptosis in cancer cells while exhibiting lower toxicity in normal cells . This selectivity is critical for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protease InhibitionInhibition of cathepsin B
AnticancerReduced viability in cancer cell lines
CytotoxicityInduces apoptosis selectively

Case Study: Inhibition of Cathepsin B

A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cathepsin B activity, resulting in reduced invasiveness of the cells. The experimental setup involved treating cells with varying concentrations of the compound and measuring protease activity through fluorogenic substrates specific for cathepsins .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Competitive Inhibition : The compound competes with natural substrates for binding to the active site of cathepsins.
  • Structural Interaction : The benzoyl group enhances hydrophobic interactions with the enzyme, increasing binding affinity.

Q & A

Q. What strategies address contradictory findings in the literature regarding this compound’s mechanism of action?

  • Answer : Conduct a systematic review:
  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Experimental Replication : Reproduce key studies with independent batches.
  • Contradiction Matrix : Classify discrepancies by source (e.g., assay type, species variability) .

Q. Tables :

Parameter Recommended Method Reference
Purity AnalysisHPLC (C18, 0.1% TFA)
Molecular Weight ConfirmationESI-MS ([M+H]⁺)
Stability TestingAccelerated degradation (40°C/75% RH)

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